N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
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Overview
Description
N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the triazole ring, quinazoline core, and various substituents contribute to the compound’s unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The compound, also known as N-(2-chloro-5-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide, is a type of triazole derivative . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
Triazole compounds are known for their ability to bind with various enzymes and receptors in the biological system . This binding can lead to changes in the function of these targets, potentially leading to therapeutic effects .
Biochemical Pathways
Triazole compounds are known to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . They can influence various biochemical pathways depending on their specific targets and mode of action .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly impact its bioavailability and therapeutic efficacy .
Result of Action
Triazole compounds have been associated with a variety of biological activities, including antimicrobial, antitubercular, and anti-hiv activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.
Introduction of the Quinazoline Core: The quinazoline core is introduced through nucleophilic substitution reactions involving chloroquinazolines and appropriate nucleophiles.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under various conditions, including reflux and microwave-assisted reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
Scientific Research Applications
N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
Uniqueness
N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is unique due to its specific combination of the triazole ring, quinazoline core, and various substituents. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Biological Activity
N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with a quinazoline core, which is crucial for its biological activity. The presence of substituents such as the chloro and methoxy groups enhances its chemical properties.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C17H12ClN5O3 |
Molecular Weight | 373.76 g/mol |
CAS Number | 1081115-43-6 |
Antimicrobial Activity
Studies have shown that triazoloquinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. The mechanism typically involves inhibition of cell wall synthesis or interference with nucleic acid synthesis.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have reported that certain triazole-containing compounds can induce apoptosis in cancer cells by activating specific biochemical pathways. The compound's ability to inhibit key enzymes involved in cancer cell proliferation has been highlighted in several studies.
Antiviral Activity
The antiviral potential of triazoloquinazolines has also been investigated. Compounds from this class have shown activity against viruses like HIV and Hepatitis C by targeting viral enzymes and preventing replication.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Studies indicate that modifications at specific positions on the quinazoline ring can enhance AChE inhibitory activity.
- Receptor Binding : It may bind to specific receptors involved in cellular signaling pathways, modulating their activity and influencing cellular responses.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound's lipophilicity suggests good absorption through biological membranes.
- Distribution : Its molecular structure allows for effective distribution in various tissues.
- Metabolism : Cytochrome P450 enzymes are likely involved in the metabolism of this compound, affecting its bioavailability.
- Excretion : Renal excretion is anticipated based on the molecular weight and solubility characteristics.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of related compounds:
- In Vitro Studies : Research has shown that derivatives with similar structures exhibit IC50 values in the low micromolar range for AChE inhibition. For example, a related compound demonstrated IC50 values around 0.23 μM against AChE .
- In Vivo Studies : Animal models have been used to assess the anticancer effects of triazoloquinazolines. Results indicated significant tumor reduction in treated groups compared to controls.
- Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to target sites on enzymes like AChE and kinases involved in cancer progression .
Properties
IUPAC Name |
N-(2-chloro-5-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O3/c1-26-9-6-7-11(18)12(8-9)19-17(25)14-15-20-16(24)10-4-2-3-5-13(10)23(15)22-21-14/h2-8,22H,1H3,(H,19,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXHJIVWDFMKLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)NC(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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